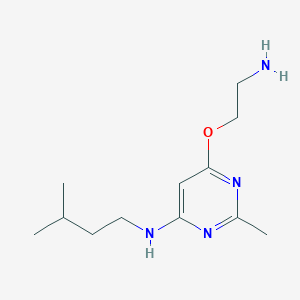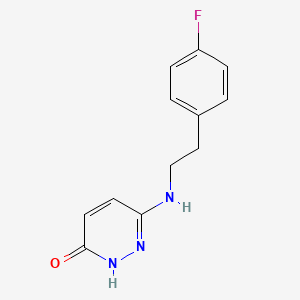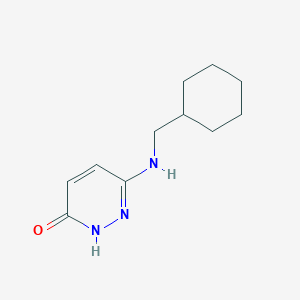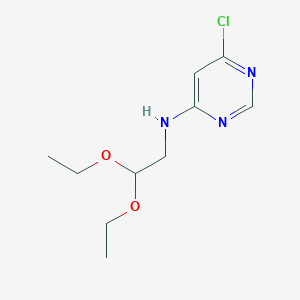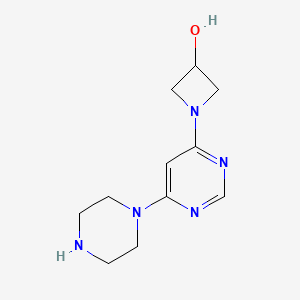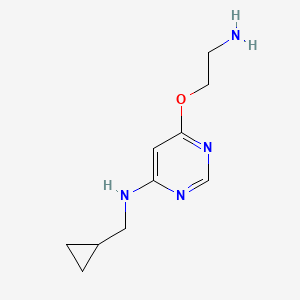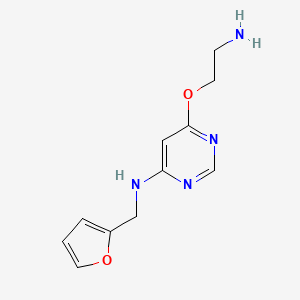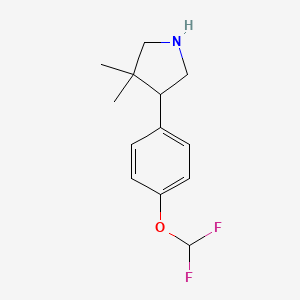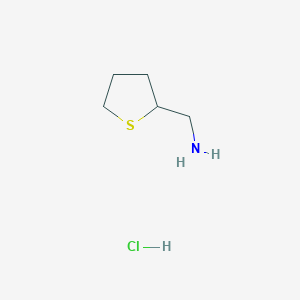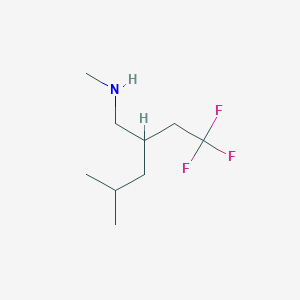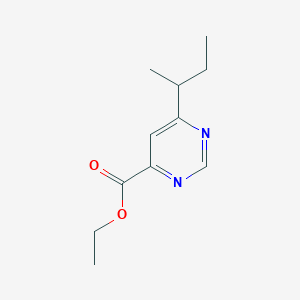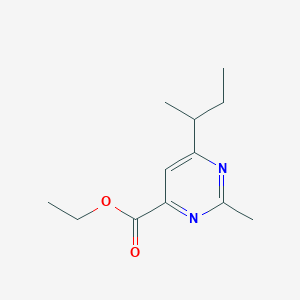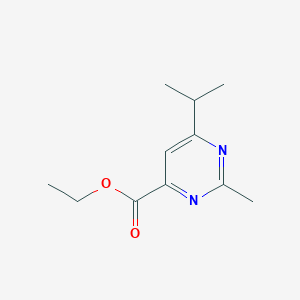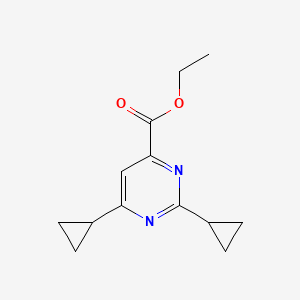![molecular formula C7H11F2N3 B1492258 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2097978-06-6](/img/structure/B1492258.png)
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine
Overview
Description
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine is a chemical compound that is used in the synthesis of various other compounds. It consists of a pyrazole ring with a difluoromethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group attached . The InChI code for this compound is 1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.61 . It is a solid at room temperature .Scientific Research Applications
Chemodivergent Synthesis
A study demonstrated the use of L-proline-catalyzed, on-water four-component domino reactions for synthesizing a library of 4H-pyrazole derivatives, showcasing the compound's role in generating densely functionalized molecules through chemodivergent synthesis. This process is notable for its efficiency in forming multiple bonds and rings from simple, acyclic starting materials, highlighting its potential in green chemistry applications (Prasanna, Perumal, & Menéndez, 2013).
Antibacterial and Antifungal Properties
Another area of research involves the exploration of pyrazole derivatives' bioactivities, including antitumor, antifungal, and antibacterial properties. For instance, hydroxymethyl pyrazole derivatives have been synthesized and their structures characterized, showing significant biological activity against cancer and microbes. This highlights the potential pharmaceutical applications of these compounds (Titi et al., 2020).
Polymer Modification
Research has also extended into the modification of polymeric materials through the condensation reaction with amine compounds, including pyrazole derivatives. Such studies investigate the improved thermal stability and biological activity of modified polymers, suggesting applications in medical and material sciences (Aly & El-Mohdy, 2015).
Molecular Structure and Reactivity
Theoretical and experimental studies on the molecular structure, reactivity, and IR frequencies of pyrazolo[3,4-d]pyrimidin-4-amine derivatives provide insights into the chemical and physical properties of these compounds. Such research aids in understanding the molecule's reactivity, potentially influencing the design of new compounds with desired properties (Shukla, Yadava, & Roychoudhury, 2015).
Antifungal Activity
A notable study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, testing their antifungal activity against various phytopathogenic fungi. This research suggests the agricultural and pharmaceutical potential of these compounds in developing new antifungal agents (Du et al., 2015).
Safety And Hazards
Future Directions
This compound is used as an intermediate in the synthesis of various other compounds, including several fungicides . As such, its future directions are likely to be influenced by developments in these areas. The demand for this key intermediate is growing rapidly due to the development of several recently marketed compounds that have the same scaffold .
properties
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)12-5-6(4-11-12)2-1-3-10/h4-5,7H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVYYNLVRXNGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



